n,n-Dibutyl-3-oxobutanamide
Description
N,N-Dibutyl-3-oxobutanamide is a substituted β-ketoamide characterized by two butyl groups attached to the nitrogen atom and a ketone group at the C3 position of the butanamide backbone. β-Ketoamides are widely used as intermediates in organic synthesis, pharmaceuticals, and pigment manufacturing due to their reactivity and versatility .
Properties
CAS No. |
2235-47-4 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N,N-dibutyl-3-oxobutanamide |
InChI |
InChI=1S/C12H23NO2/c1-4-6-8-13(9-7-5-2)12(15)10-11(3)14/h4-10H2,1-3H3 |
InChI Key |
QYIYWUBFHJEWPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
- Alkyl Substituents: N,N-Diisopropyl-3-oxobutanamide (C₁₀H₁₉NO₂) has a higher molecular weight and lipophilicity compared to mono-substituted analogs, influencing solubility in organic solvents .
- Aryl Substituents : N-(4-Nitrophenyl)-3-oxobutanamide forms bright yellow crystals due to extended conjugation, enhancing its utility in dye and pigment industries .
Key Research Findings
Synthetic Efficiency: Mono-substituted β-ketoamides (e.g., N-butyl-3-oxobutanamide) achieve higher yields (~89%) compared to di-substituted analogs, possibly due to steric hindrance in the latter .
Substituent Effects :
- Alkyl Groups : Enhance lipophilicity, favoring applications in hydrophobic matrices or drug delivery systems .
- Aryl Groups : Improve thermal stability and optical properties, making them ideal for dyes .
Biological Relevance : Chlorinated and nitro-substituted derivatives show promise as intermediates for bioactive molecules, though further toxicological studies are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
